3-(3-Methoxyphenyl)-2-methyl-1-propene
Overview
Description
3-(3-Methoxyphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer-Based Photovoltaic Cells
The compound's derivatives, particularly those related to poly(3-hexylthiophene) (P3HT) and PCBM (phenyl-C61-butyric acid methyl ester), are central to the development of polymer-based photovoltaic cells for solar energy conversion. Research has highlighted the efficiency of P3HT:PCBM blends in achieving power conversion efficiencies of approximately 5% under certain conditions. This efficiency is attributed to the optimal morphology and electronic properties offered by these blends, making them a focal point in bulk heterojunction solar cell research (Dang, Hirsch, & Wantz, 2011).
Annealing Effects and Film Thickness in Polymer Solar Cells
Studies on polymer solar cells based on P3HT and PCBM have explored the impact of annealing on device performance. Annealing post-production can significantly enhance power conversion efficiency by improving the morphological and electronic interactions between the polymer and fullerene, highlighting the critical role of processing conditions in optimizing device performance (Li, Shrotriya, Yao, & Yang, 2005).
Tuning Optical Properties for Enhanced Emission
Research into the postfunctionalization of P3HT has demonstrated the potential to systematically study and modify the optical and photophysical properties of poly(thiophene)s. By introducing various functional groups, researchers can tune the fluorescence yield and solid-state emission, potentially enhancing the performance of organic electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
Structural and Optical Properties of Polymer/Fullerene Films
The structural characterization of P3HT/PCBM films has been linked to their optical properties and, by extension, their efficiency in solar cells. X-ray diffraction studies reveal that annealing can increase P3HT crystallinity within the blend, directly correlating to improvements in solar cell efficiency. This research underscores the importance of nanostructure in determining the functional performance of organic photovoltaic devices (Erb et al., 2005).
Catalytic Applications
Beyond applications in organic electronics, derivatives of 3-(3-Methoxyphenyl)-2-methyl-1-propene have been explored in catalysis. For example, the methoxycarbonylation of alkynes catalyzed by palladium complexes shows high activity and regioselectivity, producing valuable chemical intermediates with potential applications in various industrial processes (Magro et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .
Mode of Action
Compounds with similar structures, such as apocynin, have been found to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes
Biochemical Pathways
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa) have been found to affect glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This suggests that 3-(3-Methoxyphenyl)-2-methyl-1-propene may have similar effects on these pathways.
Pharmacokinetics
Studies on hmpa, a similar compound, have shown that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio
Result of Action
Studies on hmpa, a similar compound, have shown that it significantly enhances grip strength and inhibits protein catabolism induced by exhaustive exercise
Biochemical Analysis
Biochemical Properties
It’s structurally similar to curcumin, a compound known for its diverse pharmacological effects . Therefore, it’s plausible that 3-(3-Methoxyphenyl)-2-methyl-1-propene might interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Based on its structural similarity to curcumin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects in animal studies .
Metabolic Pathways
It’s plausible that it could be involved in similar metabolic pathways as curcumin .
Properties
IUPAC Name |
1-methoxy-3-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8H,1,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQZCKBQPZGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606506 | |
Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68383-29-9 | |
Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.